molecular formula C14H14ClNO6 B12805134 2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid CAS No. 5887-72-9

2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid

Cat. No.: B12805134
CAS No.: 5887-72-9
M. Wt: 327.71 g/mol
InChI Key: ZAUMEIGSSPFLCB-UHFFFAOYSA-N
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Description

2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid is a complex organic compound that features both acetylamino and malonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the 4-chlorophenyl intermediate: This could involve the chlorination of a phenyl ring.

    Addition of the oxopropyl group: This step might involve a Friedel-Crafts acylation reaction.

    Incorporation of the acetylamino group: This could be achieved through an acetylation reaction.

    Formation of the malonic acid derivative: This might involve the reaction of the intermediate with malonic acid under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the acetylamino group to a nitro group.

    Reduction: This could involve the reduction of the oxopropyl group to a hydroxyl group.

    Substitution: This might involve the substitution of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-2-(3-phenyl-3-oxopropyl)malonic acid: Lacks the chlorine atom, which might affect its reactivity and applications.

    2-(Amino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid: Lacks the acetyl group, which could influence its chemical properties and biological activity.

Properties

CAS No.

5887-72-9

Molecular Formula

C14H14ClNO6

Molecular Weight

327.71 g/mol

IUPAC Name

2-acetamido-2-[3-(4-chlorophenyl)-3-oxopropyl]propanedioic acid

InChI

InChI=1S/C14H14ClNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22)

InChI Key

ZAUMEIGSSPFLCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)C1=CC=C(C=C1)Cl)(C(=O)O)C(=O)O

Origin of Product

United States

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